molecular formula C9H8O2 B102924 Benzoylacetaldehyde CAS No. 15397-33-8

Benzoylacetaldehyde

Cat. No. B102924
CAS RN: 15397-33-8
M. Wt: 148.16 g/mol
InChI Key: HCSDAMGBOVWGEO-UHFFFAOYSA-N
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Patent
US06861162B2

Procedure details

To a solution of 10 g sodium salt of benzoylacetaldehyde (prepared according to the procedure of Example 1) and 10 g hydroxyamine chloride in 30 ml ethanol was added 20 ml 50% NaOH at 0-10° C. The mixture was then refluxed for 24 hrs, and concentrated to 2/3 volume. The brown solution was neutralized with the concentrated hydrochloric acid. The precipitate was collected by filtration, and dried under vacuum to get a solid with slight pink color, 3.8 g benzoylacetonitrile.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Na].[C:2]([CH2:10][CH:11]=O)(=[O:9])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[Cl-].O[NH2:15].[OH-].[Na+]>C(O)C>[C:2]([CH2:10][C:11]#[N:15])(=[O:9])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |f:2.3,4.5,^1:0|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
[Na]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)CC=O
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
[Cl-].ON
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then refluxed for 24 hrs
Duration
24 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to 2/3 volume
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 3.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.